molecular formula C16H20N4O2 B4933301 N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide

N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide

Cat. No. B4933301
M. Wt: 300.36 g/mol
InChI Key: GNDBNQLTECGTLP-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide, commonly known as 'CI-994', is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. It is a histone deacetylase (HDAC) inhibitor that has been shown to have anti-cancer and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of CI-994 involves the inhibition of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide activity. N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamides are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene transcription. Inhibition of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide activity by CI-994 leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
CI-994 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CI-994 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

CI-994 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using CI-994 in lab experiments. It has low water solubility, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on CI-994. One area of research is the development of more potent and selective N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide inhibitors. Another area of research is the development of formulations that improve the water solubility and bioavailability of CI-994. Additionally, there is a need for more studies on the safety and toxicity of CI-994, as well as its potential use in combination with other therapies. Finally, there is a need for more studies on the potential use of CI-994 in non-cancer diseases, such as inflammatory and autoimmune disorders.

Synthesis Methods

The synthesis of CI-994 involves the reaction of 1-phenylethylamine with 3-bromo-propylamine to yield N-[3-(1-phenylethyl)propyl]ethane-1,2-diamine. This intermediate is then reacted with imidazole-1-propionic acid to give CI-994. The synthesis of CI-994 has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

CI-994 has been widely studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. CI-994 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-13(14-6-3-2-4-7-14)19-16(22)15(21)18-8-5-10-20-11-9-17-12-20/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBNQLTECGTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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